3-Fluorobenzoic acid
Overview
Description
3-Fluorobenzoic acid is an organic compound with the chemical formula C₇H₅FO₂. It is the meta form of fluorobenzoic acid, meaning the fluorine atom is positioned at the third carbon of the benzene ring relative to the carboxylic acid group. This compound is known for its irritant properties and is used in various scientific applications .
Scientific Research Applications
3-Fluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various fluorinated compounds.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized as a tracer in petrochemical exploration and geochemical investigations due to its stability and detectability at low concentrations
Safety and Hazards
3-Fluorobenzoic acid is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Mechanism of Action
Target of Action
3-Fluorobenzoic acid is an organic compound with the formula C7H5FO2 It’s known that it’s used as an intermediate in organic synthesis and pharmaceutical intermediates .
Mode of Action
It’s known that the compound is an irritant , and its acidity (pKa) is lower than that of the ortho form (2-fluorobenzoic acid) but higher than that of the para form (4-fluorobenzoic acid) .
Biochemical Pathways
This compound can be catabolized via the benzoate-degrading pathway in certain microorganisms like Sphingomonas sp. HB1 . This suggests that it may interact with biochemical pathways related to benzoate metabolism.
Pharmacokinetics
It’s known that the compound is very soluble in water , which could potentially influence its bioavailability and distribution in the body.
Result of Action
It’s known that the compound is an irritant , suggesting that it may cause irritation at the cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in water suggests that it may be more active and stable in aqueous environments. Additionally, safety data suggests that exposure to dust, mist, or gas of the compound should be avoided , indicating that its form and the surrounding environment can impact its action and potential risks.
Biochemical Analysis
Biochemical Properties
It is known that the compound is significantly acidic . It is used as an intermediate in organic synthesis and pharmaceutical intermediates .
Cellular Effects
It is known that the compound is an irritant
Molecular Mechanism
It is known that the compound is significantly acidic , which may influence its interactions with biomolecules
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily
Metabolic Pathways
It is known that the compound is involved in the benzoate-degrading pathway
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Fluorobenzoic acid can be synthesized through several methods. One common approach involves the oxidation of 3-fluorobenzaldehyde using atmospheric oxygen in the presence of copper(II) acetate and cobalt(II) acetate as catalysts. The reaction is typically carried out in water at 70°C for 12 hours .
Industrial Production Methods: In industrial settings, this compound is often produced by the direct fluorination of benzoic acid derivatives. This process involves the use of fluorinating agents such as elemental fluorine or hydrogen fluoride under controlled conditions to ensure selective substitution at the desired position on the benzene ring .
Chemical Reactions Analysis
Types of Reactions: 3-Fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminium hydride.
Oxidation Reactions: The compound can be further oxidized to produce more complex fluorinated aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Lithium aluminium hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic conditions.
Major Products:
Substitution: Products depend on the nucleophile used, such as 3-chlorobenzoic acid when using chlorine.
Reduction: 3-Fluorobenzyl alcohol or 3-fluorobenzaldehyde.
Oxidation: 3-Fluorobenzoquinone or other oxidized derivatives.
Comparison with Similar Compounds
- 2-Fluorobenzoic acid
- 4-Fluorobenzoic acid
- 2,4-Difluorobenzoic acid
- 3-Chlorobenzoic acid
- 3-Nitrobenzoic acid
Comparison: 3-Fluorobenzoic acid is unique due to its meta-fluorine substitution, which affects its acidity and reactivity compared to its ortho and para counterparts. For example, its acidity (pKa) is lower than that of 2-fluorobenzoic acid but higher than that of 4-fluorobenzoic acid. This positional difference also influences its chemical behavior and applications .
Properties
IUPAC Name |
3-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNBDFWNYRNIBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO2 | |
Record name | 3-Fluorobenzoic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/3-Fluorobenzoic_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060020 | |
Record name | Benzoic acid, 3-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060020 | |
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Molecular Weight |
140.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to light yellow powder; [Acros Organics MSDS] | |
Record name | 3-Fluorobenzoic acid | |
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Vapor Pressure |
0.05 [mmHg] | |
Record name | 3-Fluorobenzoic acid | |
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CAS No. |
455-38-9 | |
Record name | 3-Fluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=455-38-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Fluorobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455389 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-FLUOROBENZOIC ACID | |
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Record name | Benzoic acid, 3-fluoro- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 3-fluoro- | |
Source | EPA DSSTox | |
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Record name | 3-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.590 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-Fluorobenzoic acid | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ELG54JFF34 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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